![molecular formula C22H22N6O3 B2526008 N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide CAS No. 1170940-34-7](/img/structure/B2526008.png)

N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide" is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has been the subject of various studies due to its potential biological activities. This class of compounds has been explored for its potential as translocator protein ligands, anticancer agents, and kinase inhibitors, among other applications.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of related compounds has been reported through the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to afford the corresponding carboxylic acid, which is then reacted with various reagents to yield different pyrazolo[3,4-d]pyrimidine derivatives . Another approach involves intramolecular cyclization of N-substituted acetamides in the presence of piperidine . These methods demonstrate the versatility of synthetic routes available for the generation of pyrazolo[3,4-d]pyrimidine derivatives.

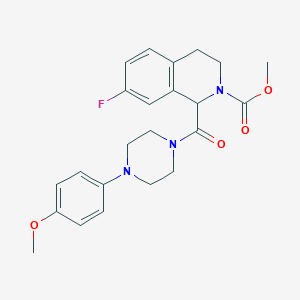

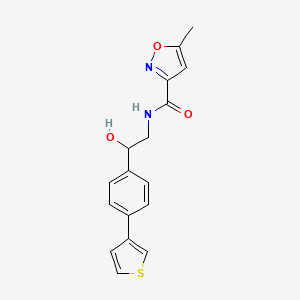

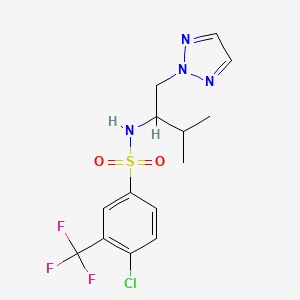

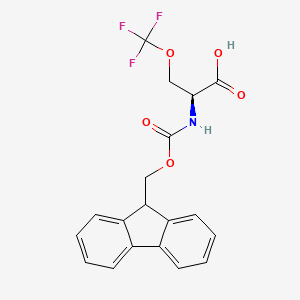

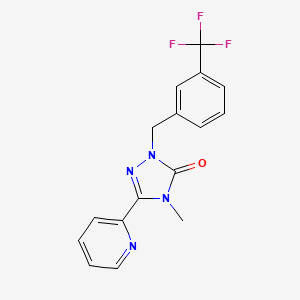

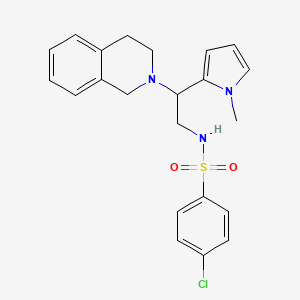

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives has been characterized using various spectroscopic techniques such as FT-IR, NMR, ESI-MS, and X-ray diffraction . These studies provide detailed information on the molecular geometry, electronic structure, and conformational stability of the compounds. For example, the X-ray structure analysis of a related compound, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, revealed insights into its molecular conformation and potential interactions with biological targets .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives can undergo various chemical reactions, including cycloadditions, to yield novel compounds with potential biological activities. For instance, N-allylation and N-propargyl alkylation followed by condensation with arylnitrile oxides can lead to the formation of isoxazolines and isoxazoles . These reactions expand the chemical diversity of the pyrazolo[3,4-d]pyrimidine scaffold and open up new avenues for the development of bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like dimethylamino groups and halogens can significantly affect these properties . For example, the solvation energy values and the planarity of CH3 groups linked to the N atom can support the high reactivities of certain derivatives . Additionally, the introduction of halogens has been shown to confer anxiolytic properties without potentiating CNS depressant effects, indicating a favorable therapeutic profile .

Case Studies

Several pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their biological activities in various in vitro and in vivo models. Compounds with this core structure have shown promising results as anticancer agents, with some derivatives exhibiting potent inhibitory activity against cancer cell lines such as MCF-7, HCT-116, and HEPG-2 . Moreover, these compounds have been investigated as kinase inhibitors, with some showing inhibitory activity against EGFR-TK, FGFR, IR, and VEGFR, which are important targets in cancer therapy . Additionally, derivatives have been studied for their antimicrobial properties, with some compounds displaying higher activity than standard drugs .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide and its derivatives have been extensively studied for their anticancer properties. Compounds synthesized from pyrazolo[3,4-d]pyrimidin-4-ones have shown potent inhibitory activity against various cancer cell lines, including breast carcinoma (MCF-7), non-small cell lung cancer (A549), and human colorectal adenocarcinoma (HT-29). Studies have found that certain derivatives exhibit significant cytotoxic activity, suggesting their potential as novel therapeutic agents in cancer treatment protocols (Abdellatif et al., 2014), (Abdelgawad et al., 2016).

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazolo[3,4-d]pyrimidin-4-yl derivatives. These compounds have shown good to excellent antibacterial activities against various strains, indicating their potential as effective antimicrobial agents (Fatehia & Mohamed, 2010), (Khan et al., 2014).

Neuroinflammation Imaging

Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), a biomarker of neuroinflammatory processes. These compounds, with subnanomolar affinity, are useful in positron emission tomography (PET) imaging for neuroinflammation, highlighting their importance in neurological research (Damont et al., 2015).

Antioxidant and Anti-Diabetic Activities

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for various biological activities, including antioxidant and anti-diabetic effects. These compounds have shown potent bioactivity, with some derivatives exhibiting high antioxidant capacity and significant inhibition of α-amylase, an enzyme relevant in diabetes management (Hassan et al., 2022).

Anti-Inflammatory and Analgesic Activities

Studies have also reported the synthesis of pyrazolo[3,4-d]pyrimidin-4-yl derivatives with significant anti-inflammatory and analgesic activities. These findings suggest their potential as therapeutic agents for treating inflammation and pain (El-Sawy et al., 2014).

Wirkmechanismus

Target of Action

The primary target of N’-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

N’-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This can result in the induction of apoptosis, particularly in cancer cells .

Result of Action

The inhibition of CDK2 by N’-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide leads to significant cytotoxic activities against various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .

Eigenschaften

IUPAC Name |

N'-[1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O3/c1-13-5-6-14(2)17(9-13)28-21-16(11-25-28)20(23-12-24-21)26-27-22(29)15-7-8-18(30-3)19(10-15)31-4/h5-12H,1-4H3,(H,27,29)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBFDMKKLZRYHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-methoxybenzamide](/img/structure/B2525929.png)

![4-bromo-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2525930.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2525934.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2525937.png)

![6-(Pyridin-4-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2525938.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2525939.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2525945.png)

![2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2525948.png)